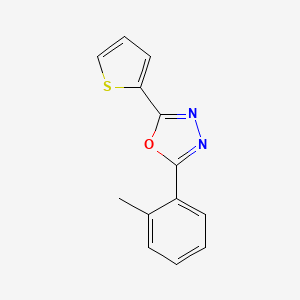
(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oximes have been studied for decades due to their significant roles as acetylcholinesterase reactivators .
Synthesis Analysis
Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine .Molecular Structure Analysis
If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration .Chemical Reactions Analysis
Oximes have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis
Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .Mécanisme D'action
Target of Action
Oximes are known for their ability to reactivate the enzyme acetylcholinesterase (AChE), which is a primary target of organophosphate (OP) poisoning . AChE is crucial for nerve function, and its inhibition by OPs leads to a buildup of acetylcholine, causing overstimulation of muscles and glands.
Mode of Action
Oximes reactivate AChE by binding to the OP-inhibited enzyme and displacing the OP. This allows AChE to resume its normal function .
Biochemical Pathways
The primary biochemical pathway affected by oximes is the cholinergic pathway. By reactivating AChE, oximes help restore the normal function of this pathway, which is critical for nerve signal transmission .
Pharmacokinetics
The pharmacokinetics of oximes can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the bioavailability of the oxime .
Result of Action
The primary result of oxime action is the reactivation of AChE, leading to the restoration of normal nerve function. This can alleviate symptoms of OP poisoning, such as muscle weakness, breathing difficulties, and convulsions .
Action Environment
The action of oximes can be influenced by various environmental factors. For example, temperature can affect the stability of oximes, with Z-isomers (like your compound) being more stable than E-isomers .
Avantages Et Limitations Des Expériences En Laboratoire
The use of (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in lab experiments has several advantages, including its ability to selectively target specific enzymes and proteins, as well as its relatively low toxicity. However, limitations include the need for careful handling and storage of the compound, as well as the potential for off-target effects.
Orientations Futures
There are several future directions for the study of (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. These include further investigations into the mechanisms of action of this compound, as well as its potential applications in the development of new therapies for various diseases. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has been achieved using several methods, including the reaction of 6-methoxy-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base. Other methods involve the use of different reagents and solvents, but all result in the production of the desired compound.
Applications De Recherche Scientifique
(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has been used in various scientific research applications, including studies on the mechanisms of action of certain enzymes and proteins. This compound has been shown to interact with specific targets in cells, leading to changes in cellular processes and signaling pathways.
Safety and Hazards
Propriétés
IUPAC Name |
(NZ)-N-(6-methoxy-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBCDCTUCRFQO-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)


![5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2943587.png)


![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)
![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2943596.png)
![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2943599.png)


![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)